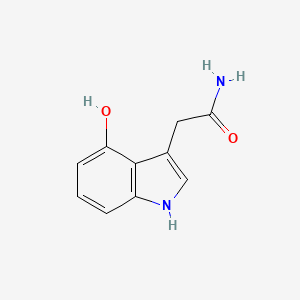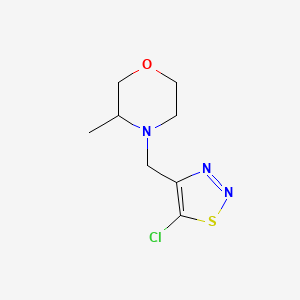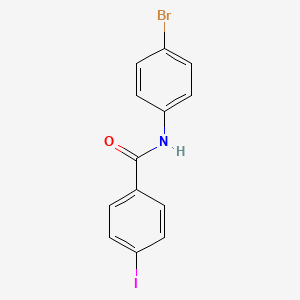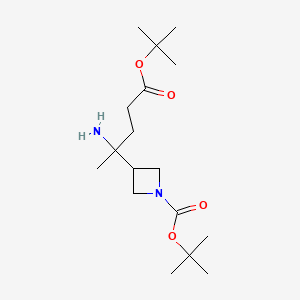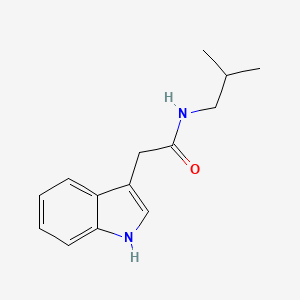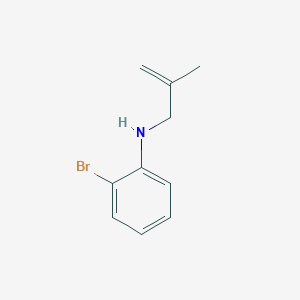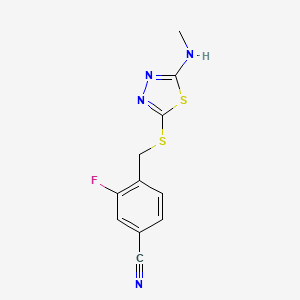
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzene ring, a thiadiazole moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted benzene derivative, which undergoes a series of reactions including nitrile formation, thiadiazole ring construction, and methylamino substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and thiadiazole groups can enhance binding affinity and specificity, while the nitrile group may participate in covalent interactions with target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: A simpler analog with a fluoro and nitrile group but lacking the thiadiazole moiety.
4-Fluoro-3-(methylamino)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
5-(Methylamino)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole and methylamino groups but lacks the benzonitrile component.
Uniqueness
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiadiazole ring and the fluoro-substituted benzene ring enhances its versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C11H9FN4S2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-fluoro-4-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C11H9FN4S2/c1-14-10-15-16-11(18-10)17-6-8-3-2-7(5-13)4-9(8)12/h2-4H,6H2,1H3,(H,14,15) |
InChI Key |
RTERUFJMNVJOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


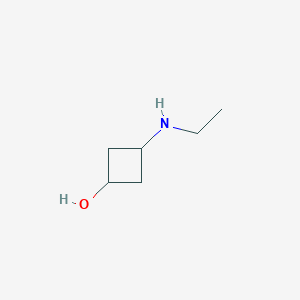
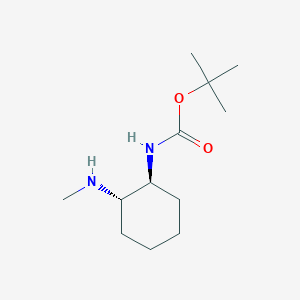
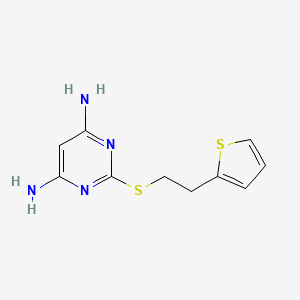
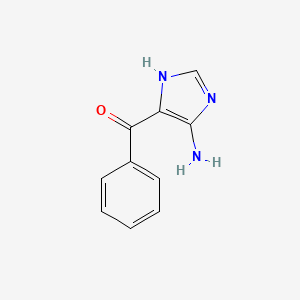
![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)

